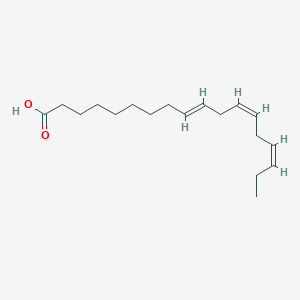
9E,12Z,15Z-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9E,12Z,15Z-octadecatrienoic acid, also known as alpha-linolenic acid, is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, soybean, and canola oils. It plays a crucial role in human nutrition and health, serving as a precursor for the synthesis of other important fatty acids and signaling molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9E,12Z,15Z-octadecatrienoic acid can be achieved through various methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z-octadecatrienoic acid, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant oils. The process includes steps like solvent extraction, distillation, and crystallization to isolate and purify the fatty acid. Advanced techniques like supercritical fluid extraction and molecular distillation are also employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9E,12Z,15Z-octadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form hydroperoxides and other oxidation products.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to produce saturated fatty acids.
Major Products
The major products formed from these reactions include hydroperoxides, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9E,12Z,15Z-octadecatrienoic acid has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of other polyunsaturated fatty acids and complex lipids.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research has shown that this compound has anti-inflammatory and cardioprotective properties, making it a potential therapeutic agent for various diseases.
Industry: It is used in the production of biodegradable polymers, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 9E,12Z,15Z-octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of eicosanoids, which are signaling molecules that play a key role in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
9E,12Z,15Z-octadecatrienoic acid can be compared with other similar polyunsaturated fatty acids, such as:
Linoleic acid (9Z,12Z-octadecadienoic acid): Unlike this compound, linoleic acid has two double bonds and is a precursor for the synthesis of arachidonic acid.
Gamma-linolenic acid (6Z,9Z,12Z-octadecatrienoic acid): This compound has a different double bond configuration and is known for its anti-inflammatory properties.
Eicosapentaenoic acid (5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid): A longer-chain polyunsaturated fatty acid with five double bonds, it is found in fish oils and has significant anti-inflammatory and cardioprotective effects.
The uniqueness of this compound lies in its specific double bond configuration and its role as a precursor for other important fatty acids and signaling molecules.
Eigenschaften
CAS-Nummer |
21661-09-6 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(9E,12Z,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9+ |
InChI-Schlüssel |
DTOSIQBPPRVQHS-FVCZIJCZSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


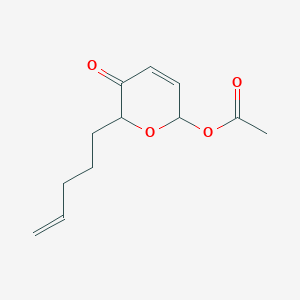
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
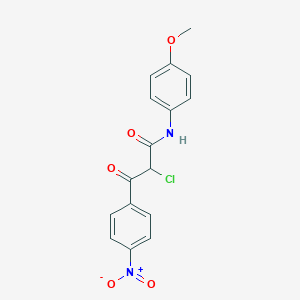
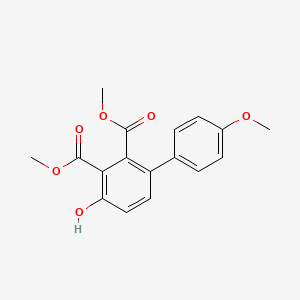
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
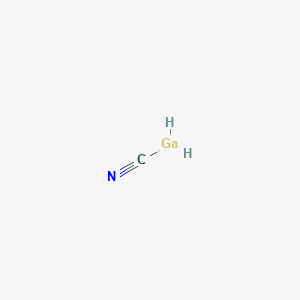


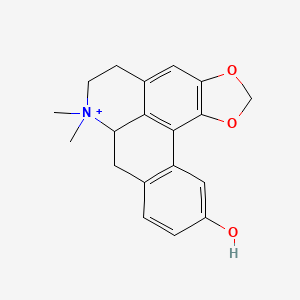
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)

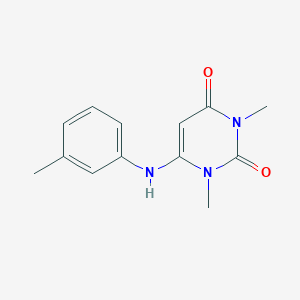
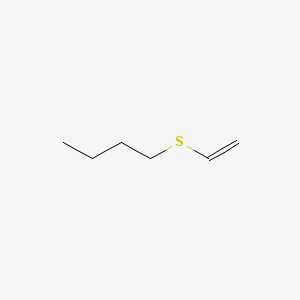
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
